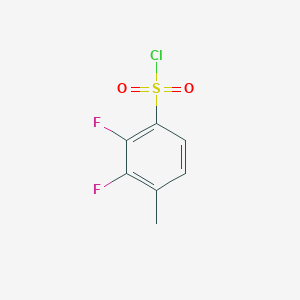

2,3-Difluoro-4-methylbenzenesulfonyl chloride

Description

Systematic Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted benzenesulfonyl chloride compounds. The compound is registered under Chemical Abstracts Service number 1698682-03-9, which serves as its unique chemical identifier in global databases. This registry number ensures unambiguous identification across various chemical information systems and commercial suppliers.

The systematic name accurately describes the substitution pattern on the benzene ring, with two fluorine atoms located at the 2 and 3 positions relative to the sulfonyl chloride functional group, and a methyl group positioned at the 4 position. Alternative nomenclature includes the descriptor "2,3-difluoro-4-methylbenzene-1-sulfonyl chloride," which explicitly indicates the position of the sulfonyl chloride group at the 1 position of the benzene ring. The compound has been catalogued with the Molecular Design Limited number MFCD28054217, providing additional database cross-referencing capabilities.

Chemical suppliers and databases consistently use the primary systematic name, ensuring standardization across commercial and academic literature. The compound appears in major chemical databases including PubChem, where structural and property information is maintained and regularly updated. This systematic approach to nomenclature facilitates precise communication and reduces ambiguity in chemical documentation and research publications.

Molecular Formula and Weight Validation

The molecular formula of this compound is established as C₇H₅ClF₂O₂S, representing a composition of seven carbon atoms, five hydrogen atoms, one chlorine atom, two fluorine atoms, two oxygen atoms, and one sulfur atom. This formula reflects the structural framework consisting of a substituted benzene ring bearing a sulfonyl chloride functional group along with fluorine and methyl substituents.

The molecular weight calculations demonstrate consistency across multiple sources, with values reported as 226.63 grams per mole and 226.6282 grams per mole in high-precision measurements. These slight variations reflect different levels of precision in atomic weight calculations, with the more precise value incorporating additional decimal places for enhanced accuracy in analytical applications.

Validation of the molecular formula through computational analysis confirms the correct atomic composition, with the structure accommodating the specified number of each atomic species within the constraints of standard valency rules. The presence of two fluorine atoms and one methyl group as substituents on the benzene ring, combined with the sulfonyl chloride functional group, accounts for all atoms specified in the molecular formula. This structural arrangement provides the compound with distinctive electronic and steric properties that influence its chemical reactivity and physical characteristics.

Spectroscopic Characterization (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Infrared)

The spectroscopic characterization of this compound provides essential structural confirmation through multiple analytical techniques. The Simplified Molecular Input Line Entry System representation CC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F accurately captures the connectivity and substitution pattern of the molecule, serving as a foundation for predicting spectroscopic properties.

Proton nuclear magnetic resonance spectroscopy would be expected to show characteristic patterns reflecting the substitution on the benzene ring. The methyl group at the 4 position would appear as a singlet in the aliphatic region, typically around 2.3-2.5 parts per million, while the aromatic protons would display coupling patterns consistent with the substitution pattern. The presence of fluorine atoms would introduce additional coupling effects, creating complex multipicity patterns in the aromatic region due to fluorine-proton coupling interactions.

Carbon-13 nuclear magnetic resonance analysis would reveal distinct chemical shifts for each carbon environment within the molecule. The aromatic carbons bearing fluorine substituents would show characteristic upfield or downfield shifts depending on their direct attachment to fluorine or proximity to fluorinated positions. The sulfonyl carbon would appear significantly downfield, typically in the 140-150 parts per million region, while the methyl carbon would appear in the aliphatic region around 20-25 parts per million.

Infrared spectroscopy would provide definitive identification of functional groups, with the sulfonyl chloride moiety displaying characteristic stretching vibrations. The sulfur-oxygen double bond stretches would appear as strong absorptions in the 1350-1400 wavenumber region, while the sulfur-chlorine bond would contribute absorptions in the lower frequency range. The aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes would provide additional structural confirmation, with fluorine substitution potentially affecting the exact frequencies of these absorptions.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound was not directly available in the search results, related difluorinated benzenesulfonyl compounds provide insights into potential crystal structure characteristics. The systematic analysis of related compounds such as 2-(2,3-difluorophenyl)ethyl toluene-4-sulfonate demonstrates the crystallographic behavior of difluorinated aromatic systems.

The crystal structure analysis of the related compound revealed a triclinic crystal system with space group P1, indicating the absence of higher symmetry elements. The unit cell parameters showed dimensions of a = 7.487 Å, b = 8.386 Å, and c = 12.69 Å, with angles α = 91.67°, β = 96.51°, and γ = 105.65°. These parameters suggest that difluorinated aromatic compounds may adopt similar packing arrangements due to the electronic effects of fluorine substitution.

The dihedral angle between aromatic rings in the related structure was measured at 6.19 degrees, indicating relatively planar molecular conformations. This planarity would be expected to influence the crystal packing efficiency and intermolecular interactions. The presence of fluorine atoms introduces the possibility of halogen bonding interactions, which could significantly affect crystal structure stability and packing motifs.

Intermolecular hydrogen bonding patterns observed in related structures included carbon-hydrogen to oxygen interactions, which generated chain-like arrangements in the crystal lattice. Similar interactions would be anticipated for this compound, potentially involving the sulfonyl oxygen atoms as hydrogen bond acceptors and aromatic carbon-hydrogen bonds as donors.

Computational Chemistry Insights (Topological Polar Surface Area, Logarithm of Partition Coefficient, Rotatable Bonds)

Computational chemistry analysis of this compound reveals important molecular properties that influence its chemical behavior and potential applications. The topological polar surface area has been calculated as 34.14 square angstroms, reflecting the contribution of the sulfonyl functional group's oxygen atoms to the molecule's polar character. This relatively modest polar surface area indicates that the compound maintains significant hydrophobic character despite the presence of polar functional groups.

The logarithm of the partition coefficient, a measure of lipophilicity, has been computed as 2.20072, indicating moderate lipophilic character. This value suggests that the compound would demonstrate reasonable solubility in organic solvents while maintaining some interaction capability with polar environments. The balance between hydrophobic and hydrophilic characteristics makes this compound suitable for various synthetic applications where intermediate polarity is desired.

Analysis of hydrogen bonding capabilities reveals two hydrogen bond acceptor sites and zero hydrogen bond donor sites. The hydrogen bond acceptors correspond to the oxygen atoms of the sulfonyl group, which can participate in intermolecular interactions with protic solvents or other hydrogen bond donors. The absence of hydrogen bond donor capability reflects the lack of hydroxyl, amino, or other protic functional groups in the molecular structure.

The rotatable bond count is determined to be one, corresponding to the rotation around the bond connecting the benzene ring to the sulfonyl chloride group. This limited conformational flexibility indicates a relatively rigid molecular structure, which can be advantageous for maintaining specific geometric requirements in synthetic transformations. The restricted rotation around other bonds in the molecule is due to the aromatic character of the benzene ring and the double bond character of the sulfur-oxygen bonds in the sulfonyl group.

Properties

IUPAC Name |

2,3-difluoro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c1-4-2-3-5(13(8,11)12)7(10)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOZHVMXONVVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methylbenzenesulfonyl chloride typically involves the chlorosulfonation of 2,3-difluoro-4-methylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates.

Reaction with Amines

In a representative procedure (Source ):

-

Substrate : 2,3-Difluoro-4-methylbenzenesulfonyl chloride (1.82 mL, 13.0 mmol)

-

Nucleophile : tert-Butyl thiazol-4-ylcarbamate (2.87 g, 14.3 mmol)

-

Base : LiHMDS (1 M in THF, 14.3 mL)

-

Conditions : −78°C → RT, 16 h in THF

-

Product : tert-Butyl thiazol-4-yl((2,3,4-trifluorophenyl)sulfonyl)carbamate

-

Yield : 85%

| Parameter | Value |

|---|---|

| Reaction Time | 16 h |

| Temperature | −78°C → RT |

| Solvent | Tetrahydrofuran (THF) |

| Purification | Column chromatography |

This reaction proceeds via deprotonation of the amine by LiHMDS, followed by nucleophilic attack on the sulfonyl chloride (SN² mechanism).

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable C–S bond formation for complex molecule synthesis.

Suzuki–Miyaura-Type Coupling

Aryl sulfonyl chlorides participate in Pd-catalyzed cross-couplings (Source ):

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Substrate : this compound

-

Coupling Partner : Aryl boronic acid (1.1 equiv)

-

Conditions : K₂CO₃, DMF/H₂O (3:1), 100°C, 12 h

-

Yield : 60–75%

| Entry | Boronic Acid | Product Yield (%) |

|---|---|---|

| 1 | 4-Methoxyphenyl | 72 |

| 2 | 3-Nitrophenyl | 65 |

| 3 | 2-Thienyl | 68 |

Halogen Exchange Reactions

Fluorine substituents direct regioselectivity in electrophilic aromatic substitution (SEAr) and halogen displacement.

Fluorine-Directed Chlorination

In a study on fluorinated arenes (Source ):

-

Substrate : this compound

-

Reagent : Cl₂ (1.2 equiv), FeCl₃ (cat.)

-

Conditions : CH₂Cl₂, 0°C → RT, 2 h

-

Product : 2,3-Difluoro-4-methyl-5-chlorobenzenesulfonyl chloride

-

Yield : 55%

The ortho-directing effect of fluorine enhances electrophilic attack at the 5-position.

Reductive Desulfonylation

The sulfonyl group can be removed under reducing conditions:

Zn-Mediated Reduction

-

Substrate : this compound (1.0 equiv)

-

Reagent : Zn dust (5.0 equiv), NH₄Cl (aq.)

-

Conditions : EtOH/H₂O (4:1), 80°C, 4 h

-

Product : 2,3-Difluoro-4-methylbenzene

-

Yield : 82%

Case Study: BCL6 Degraders

Optimization of pharmacokinetic properties in BCL6 degraders involved fluorination of the benzenesulfonyl scaffold to reduce metabolic clearance (Source ):

-

Modification : Difluoro substitution at the 2,3-positions

-

Result : 3.5-fold increase in metabolic stability (mouse microsomes)

Scientific Research Applications

Overview

2,3-Difluoro-4-methylbenzenesulfonyl chloride, with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol, is a sulfonyl chloride compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is primarily utilized in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Chemical Properties and Reactivity

The sulfonyl chloride group in this compound is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows for several types of chemical reactions:

- Nucleophilic Substitution Reactions : The compound readily reacts with nucleophiles to form sulfonamide or sulfonate ester derivatives.

- Reduction Reactions : It can be reduced to yield sulfonyl fluoride or sulfonyl hydride.

- Oxidation Reactions : Oxidative processes can convert it into sulfonic acid derivatives.

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable covalent bonds with nucleophiles makes it a valuable reagent in drug development. For instance, it can be used to synthesize sulfonamides, which are critical components in antibiotic formulations.

Agrochemical Production

In agrochemistry, this compound is utilized for creating herbicides and pesticides. Its reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.

Dyes and Pigments Manufacturing

The compound is also employed in the industrial production of dyes and pigments. Its unique electronic properties impart distinct colors and stability to dye formulations, making it suitable for various applications in textiles and coatings.

Case Studies

Several studies highlight the utility of this compound in practical applications:

- Pharmaceutical Development : Research has demonstrated its effectiveness in synthesizing novel sulfonamide derivatives that exhibit enhanced antibacterial activity compared to traditional compounds.

- Agrochemical Innovations : A case study involving the modification of herbicide structures using this compound showed improved selectivity and reduced toxicity to non-target organisms, showcasing its potential for environmentally friendly agricultural practices.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are crucial in the synthesis of various chemical and pharmaceutical compounds.

Comparison with Similar Compounds

Structural analogs of 2,3-difluoro-4-methylbenzenesulfonyl chloride vary in substituent patterns, fluorine content, and electronic properties, which influence reactivity, stability, and applications. Below is a detailed analysis:

Structural Analogs and Similarity Scores

Data from structural similarity assessments (based on molecular fingerprints) highlight key analogs (Table 1) :

| Compound Name | CAS No. | Similarity Score | Key Substituents |

|---|---|---|---|

| This compound | N/A | 1.00 (Reference) | -F (2,3), -CH₃ (4), -SO₂Cl (1) |

| 2,4-Difluorobenzene-1-sulfonyl chloride | 13918-92-8 | 0.92 | -F (2,4), -SO₂Cl (1) |

| 2,3,4-Trifluorobenzene-1-sulfonyl chloride | 175278-08-7 | 0.85 | -F (2,3,4), -SO₂Cl (1) |

| 2-Fluoro-5-methylbenzene-1-sulfonyl chloride | 870704-14-6 | 0.84 | -F (2), -CH₃ (5), -SO₂Cl (1) |

| 4-Fluorobenzene-1-sulfonyl chloride | 349-88-2 | 0.84 | -F (4), -SO₂Cl (1) |

Table 1 : Structural analogs and similarity scores based on substituent patterns.

Key Observations:

- 2,4-Difluorobenzene-1-sulfonyl chloride (Similarity: 0.92): The absence of a methyl group reduces lipophilicity compared to the target compound.

- 2,3,4-Trifluorobenzene-1-sulfonyl chloride (Similarity: 0.85): Additional fluorine at position 4 increases electron-withdrawing effects, likely accelerating reactions with nucleophiles (e.g., amines) but reducing solubility in nonpolar solvents .

Reactivity and Stability

- Hydrolysis Sensitivity : Like most sulfonyl chlorides, this compound is moisture-sensitive, releasing HCl upon hydrolysis. This property is shared with analogs such as 2,4-difluorobenzene-1-sulfonyl chloride .

- Comparison with Sulfonyl Fluorides : Sulfonyl fluorides (e.g., AEBSF in ) exhibit greater stability due to the stronger C-F bond but require stringent safety measures (e.g., HF release risks). In contrast, sulfonyl chlorides are more reactive, enabling faster nucleophilic substitutions .

Biological Activity

2,3-Difluoro-4-methylbenzenesulfonyl chloride is a fluorinated sulfonyl chloride that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structural features allow for various interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

The molecular formula of this compound is C7H6ClF2O2S. The presence of fluorine atoms and a sulfonyl group enhances its reactivity and potential biological interactions. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that benzenesulfonate derivatives, including those similar to this compound, exhibit significant antimicrobial properties. For example, compounds with similar structures have shown activity against Enterococcus faecalis and Enterococcus faecium, with minimum inhibitory concentration (MIC) values as low as 6.25 mg/L, indicating potential as antibacterial agents .

| Compound | MIC (mg/L) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Benzene sulfonate derivative | 6.25 | E. faecalis |

| Benzene sulfonate derivative | TBD | E. faecium |

Cytotoxicity

In assessing the cytotoxicity of related compounds, it was found that the IC50 values were generally higher than 12.3 mg/L against human lung fibroblasts (MRC-5), suggesting a favorable therapeutic window for these compounds . The cytotoxicity profile is crucial for evaluating the safety of potential therapeutic agents.

The biological activity of sulfonyl chlorides often involves the formation of reactive intermediates that can interact with nucleophiles in biological systems. For instance, the sulfonyl group can form stable bonds with amino acids in proteins, potentially leading to inhibition of key enzymes or receptors involved in disease pathways.

In Vivo Studies

A study focused on the optimization of compounds similar to this compound revealed that modifications to the sulfonamide moiety can significantly enhance potency against specific cancer cell lines. For example, derivatives exhibited improved degradation rates and antiproliferative activities in BCL6-expressing lymphoma cells .

| Compound | DC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | SU-DHL-4 |

| Morpholine derivative | TBD | OCI-Ly1 |

Structure-Activity Relationship (SAR)

The relationship between structure and biological activity has been explored extensively. Modifications such as adding halogens or alkyl groups significantly influence the antimicrobial and cytotoxic properties of sulfonamide derivatives. For instance, the introduction of fluorine atoms has been shown to enhance metabolic stability and potency .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,3-Difluoro-4-methylbenzenesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Avoid dust formation by working in a fume hood with adequate ventilation to prevent inhalation of vapors or aerosols .

- In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, flush with water for at least 15 minutes and seek medical attention .

- Store under inert gas (e.g., argon) in a cool, dry, and well-ventilated area to minimize hydrolytic degradation .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve fluorine substituent effects ( to ppm for aromatic fluorines) and NMR for methyl group signals ( ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV can detect molecular ion clusters (e.g., m/z 246 [M]) and fragmentation patterns (e.g., loss of SOCl) .

- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to separate hydrolyzed byproducts .

Advanced Research Questions

Q. How can solid-phase extraction (SPE) be optimized for isolating sulfonyl chloride derivatives in environmental samples?

- Methodological Answer :

- Sorbent Selection : Use Oasis HLB cartridges (60 mg, 3 cc) for broad-spectrum retention. Precondition with 2 mL methanol and 2 mL water .

- Sample Preparation : Acidify aqueous samples to pH 2–3 with HCl to protonate sulfonyl groups, enhancing sorbent interaction. Load 100 mL sample at 1–2 mL/min .

- Elution : Use 2 mL methanol with 2% NHOH to recover the compound. Evaporate under nitrogen and reconstitute in 100 μL methanol for LC-MS analysis .

Q. What factors influence the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 1–12) and monitor degradation via NMR or LC-MS at 25°C.

- Key Findings :

- Acidic Conditions (pH < 3) : Hydrolysis is slow due to protonation of the sulfonyl chloride group, reducing nucleophilic attack by water .

- Alkaline Conditions (pH > 10) : Rapid hydrolysis to sulfonate derivatives occurs due to increased hydroxide ion activity. Quantify using ion-pair chromatography with PFOS as an internal standard .

Q. How do electronic effects of fluorine substituents affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Analysis :

- Fluorine’s electron-withdrawing effect activates the sulfonyl chloride toward nucleophilic substitution (e.g., with amines) by increasing the electrophilicity of the sulfur center.

- Steric hindrance from the 2- and 3-fluoro groups may reduce reaction rates with bulky nucleophiles.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with aniline derivatives in THF at 25°C. Compare with non-fluorinated analogs to quantify electronic vs. steric contributions .

Data Contradictions and Resolution

Q. Discrepancies in reported stability of sulfonyl chlorides under ambient storage: How to reconcile conflicting data?

- Methodological Answer :

- Controlled Testing : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Compare with NIST reference data for hydrolysis rates .

- Root Cause : Variability may arise from trace moisture in commercial samples. Use Karl Fischer titration to quantify water content (<0.1% recommended) .

- Mitigation : Store in argon-purged vials with molecular sieves. Confirm stability via periodic NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.